Cas no 2098276-18-5 (2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate)

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate structure
2098276-18-5 structure
商品名:2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
CAS番号:2098276-18-5
MF:C8H3BrF3NOS
メガワット:298.079730272293
CID:5154399

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
    • インチ: 1S/C8H3BrF3NOS/c9-6-2-1-5(14-8(10,11)12)3-7(6)13-4-15/h1-3H
    • InChIKey: UVFPORQVZLNTIC-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=CC=C(OC(F)(F)F)C=C1N=C=S

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC502999-5g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
2098276-18-5
5g
£198.00 2025-02-21
abcr
AB598716-5g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate; .
2098276-18-5
5g
€392.40 2024-07-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY328772-1g
2-Bromo-5-(trifluoromethoxy)phenyl Isothiocyanate
2098276-18-5 ≥95%
1g
¥7650.00 2024-08-09
abcr
AB598716-1g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate; .
2098276-18-5
1g
€157.50 2024-07-24
Apollo Scientific
PC502999-1g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
2098276-18-5
1g
£66.00 2025-02-21
Apollo Scientific
PC502999-25g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
2098276-18-5
25g
£594.00 2025-02-21
abcr
AB598716-25g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate; .
2098276-18-5
25g
€1097.30 2024-07-24
Apollo Scientific
PC502999-100g
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
2098276-18-5
100g
£1782.00 2025-02-21

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate 関連文献

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanateに関する追加情報

2-Bromo-5-(Trifluoromethoxy)Phenylisothiocyanate: A Comprehensive Overview

The compound 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate, with the CAS number 2098276-18-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and material science. This compound is notable for its unique structure, which combines a bromine atom, a trifluoromethoxy group, and an isothiocyanate functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The isothiocyanate group (-NCS) in this compound is a key feature that contributes to its reactivity and versatility. Isothiocyanates are known for their ability to participate in nucleophilic substitution reactions, making them valuable intermediates in the synthesis of complex molecules. The presence of the trifluoromethoxy group (-OCF3) further enhances the compound's electronic properties, providing it with unique stability and reactivity. This combination makes 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate an attractive candidate for use in the development of novel drugs, agrochemicals, and advanced materials.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules with potential therapeutic applications. For instance, the bromine atom in the molecule can serve as a leaving group, enabling the formation of diverse derivatives through substitution reactions. These derivatives have shown promising activity in preliminary biological assays, suggesting that this compound could play a pivotal role in the development of new drug candidates.

In addition to its role in pharmaceutical research, 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate has also found applications in the field of polymer chemistry. The isothiocyanate group can react with various nucleophiles to form polymeric materials with tailored properties. Recent advancements in polymer synthesis have demonstrated that this compound can be used to create high-performance polymers with improved mechanical strength and thermal stability. These polymers have potential applications in industries such as electronics, automotive manufacturing, and aerospace.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The starting material is typically bromobenzene, which undergoes a series of transformations to introduce the trifluoromethoxy and isothiocyanate groups. Recent research has focused on optimizing these synthetic routes to improve yield and reduce costs. Novel catalysts and reaction conditions have been developed that enable the efficient production of this compound on an industrial scale.

The chemical stability of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate has been extensively studied under various conditions. It has been found to be stable under normal storage conditions but exhibits reactivity under specific environmental conditions such as high temperatures or exposure to strong nucleophiles. Understanding these stability characteristics is crucial for ensuring safe handling and storage of the compound.

In conclusion, 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application development, positions it as a key molecule for future innovations in science and technology.

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Amadis Chemical Company Limited
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